molecular formula C12H17BrN2 B1411778 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine CAS No. 1289049-62-2

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Cat. No.: B1411778
CAS No.: 1289049-62-2
M. Wt: 269.18 g/mol
InChI Key: OIHZXWWHMDHCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-N,3-dimethylpyridin-2-amine” is a research chemical with the CAS Number: 245765-66-6 . It has a molecular weight of 201.07 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “5-Bromo-N,3-dimethylpyridin-2-amine” is 1S/C7H9BrN2/c1-5-3-6 (8)4-10-7 (5)9-2/h3-4H,1-2H3, (H,9,10) .


Physical and Chemical Properties Analysis

“5-Bromo-N,3-dimethylpyridin-2-amine” is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 5-Bromo-N,N-dimethylpyrimidin-2-amine is used in the synthesis of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine. It has been studied for its role in forming various bipyrimidines through chemical reactions (Kowalewski et al., 1981).
  • It is also involved in selective amination reactions catalyzed by a palladium-Xantphos complex, which predominantly produces amino pyridine products (Ji, Li, & Bunnelle, 2003).

Mechanistic Studies in Chemical Reactions

  • Research on N-oxides of pyridines, including derivatives of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine, has explored the mechanisms of formation of various amino compounds through SNAr2 and other reactions (Martens & Hertog, 2010).
  • Studies on the amination of alkyl substituted halogenopyridines, including this compound, have indicated the formation of derivatives of didehydropyridine as intermediates, contributing to the understanding of substituent effects in aminations (Does & Hertog, 2010).

X-ray Crystallography Analysis

  • X-ray crystallography has been used to study the regioselective displacement reaction of ammonia with derivatives of this compound, providing insights into the formation of specific aminopyrimidines (Doulah et al., 2014).

Comparative Reactivity Studies

  • Comparative studies on the reactivity of halogeno-pyrimidines, including bromopyrimidines derived from this compound, have been conducted to understand differences in reaction rates and product formation (Arantz & Brown, 1971).

Synthesis of Novel Compounds

  • The compound has been utilized in the synthesis of novel heterocyclic compounds, such as benzothiophens and pyrroles, contributing to the development of new chemical entities (Chapman et al., 1968).

Amination Mechanism Studies

  • Research on the amination of bromopyrimidines, including this compound, has led to insights into mechanisms like the SN(ANRORC)-mechanism, furthering our understanding of nucleophilic aromatic substitution reactions (Kroon & Plas, 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

5-bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-7-10(13)8-14-12(9)15(2)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZXWWHMDHCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)C2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 6
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.